Welcome to the BenchChem Online Store!
molecular formula C13H14FN3O4 B8512497 1h-Benzimidazole-1-carboxylic acid,7-fluoro-4-methyl-5-nitro-,1,1-dimethylethyl ester

1h-Benzimidazole-1-carboxylic acid,7-fluoro-4-methyl-5-nitro-,1,1-dimethylethyl ester

Cat. No. B8512497
M. Wt: 295.27 g/mol
InChI Key: FLZVPUIDMBWKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05541210

Procedure details

To a solution of 1-tert-butoxycarbonyl-7-fluoro-4-methyl-5-nitrobenzimidazole (0.776 g) in methanol (100 mL)/ethyl acetate (50 mL) is added palladium-on-carbon (10%, 0.1 g) and ammonium formate (0.663 g). The mixture is stirred at room temperature for 5 hours, then filtered on Celite, with methanol wash of the solids. The filtrate is rotary evaporated and the residue partitioned between water and ethyl acetate. The organic layer is dried over magnesium sulfate, filtered and rotary evaporated. The residue is purified by flash chromatography on silica gel, eluting with 25% ethyl acetate/hexane to afford 5-amino-1-tert-butoxycarbonyl-7-fluoro-4-methylbenzimidazole as a yellow oil.
Quantity
0.776 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.663 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[C:12]2[C:13]([F:21])=[CH:14][C:15]([N+:18]([O-])=O)=[C:16]([CH3:17])[C:11]=2[N:10]=[CH:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(OCC)(=O)C.C([O-])=O.[NH4+]>CO.[Pd]>[NH2:18][C:15]1[CH:14]=[C:13]([F:21])[C:12]2[N:8]([C:6]([O:5][C:1]([CH3:3])([CH3:4])[CH3:2])=[O:7])[CH:9]=[N:10][C:11]=2[C:16]=1[CH3:17] |f:2.3|

Inputs

Step One
Name
Quantity
0.776 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C=NC2=C1C(=CC(=C2C)[N+](=O)[O-])F
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0.663 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered on Celite, with methanol
WASH
Type
WASH
Details
wash of the solids
CUSTOM
Type
CUSTOM
Details
The filtrate is rotary evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with 25% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=C(C2=C(N(C=N2)C(=O)OC(C)(C)C)C(=C1)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.